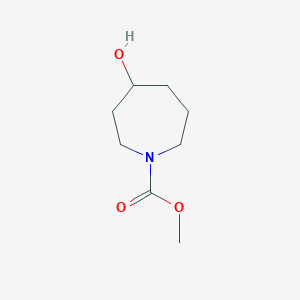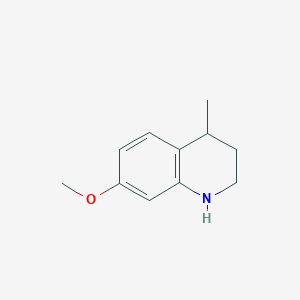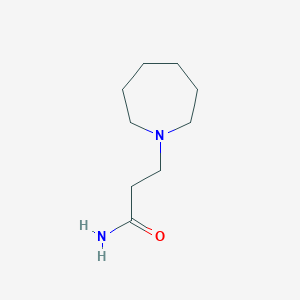
3-(Azepan-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Azépan-1-yl)propanamide est un composé organique de formule moléculaire C9H18N2O. Il appartient à la classe des hétérocycles aliphatiques et se caractérise par la présence d'un cycle azépanique, qui est un cycle à sept chaînons contenant de l'azote, attaché à un groupe propanamide.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse du 3-(Azépan-1-yl)propanamide implique généralement la réaction de l'azépan avec le chlorure d'acryloyle en présence d'une base comme la triéthylamine. La réaction se produit via une addition nucléophile de l'azote de l'azépan sur le carbone carbonyle du chlorure d'acryloyle, suivie de l'élimination du chlorure d'hydrogène pour former la liaison amide .
Méthodes de production industrielle : La production industrielle du 3-(Azépan-1-yl)propanamide peut impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production .
Types de réactions :
Oxydation : Le 3-(Azépan-1-yl)propanamide peut subir des réactions d'oxydation, impliquant généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Substitution nucléophile à l'aide d'halogénoalcanes en présence d'une base.
Principaux produits :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines primaires.
Substitution : Formation d'amides substitués.
4. Applications de la recherche scientifique
Le 3-(Azépan-1-yl)propanamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules plus complexes, y compris des produits pharmaceutiques et des produits agrochimiques.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques et de modulateurs de récepteurs.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 3-(Azépan-1-yl)propanamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut agir comme un inhibiteur ou un modulateur, modifiant l'activité de ces cibles et exerçant ainsi ses effets biologiques. Les voies exactes et les cibles moléculaires dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé .
Composés similaires :
3-(Pipéridin-1-yl)propanamide : Structure similaire avec un cycle pipéridine à six chaînons au lieu du cycle azépanique à sept chaînons.
3-(Morpholin-4-yl)propanamide : Contient un cycle morpholine, qui comprend un atome d'oxygène dans la structure du cycle.
Unicité : Le 3-(Azépan-1-yl)propanamide est unique en raison de la présence du cycle azépanique à sept chaînons, qui confère des propriétés chimiques et physiques distinctes par rapport à ses homologues à six chaînons. Cette différence structurelle peut influencer la réactivité, la stabilité et l'interaction du composé avec les cibles biologiques .
Applications De Recherche Scientifique
3-(Azepan-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Azepan-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-(Piperidin-1-yl)propanamide: Similar structure with a six-membered piperidine ring instead of the seven-membered azepane ring.
3-(Morpholin-4-yl)propanamide: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
Uniqueness: 3-(Azepan-1-yl)propanamide is unique due to the presence of the seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered counterparts. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-(azepan-1-yl)propanamide |
InChI |
InChI=1S/C9H18N2O/c10-9(12)5-8-11-6-3-1-2-4-7-11/h1-8H2,(H2,10,12) |
Clé InChI |
GSZGLRFFUUAZKB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


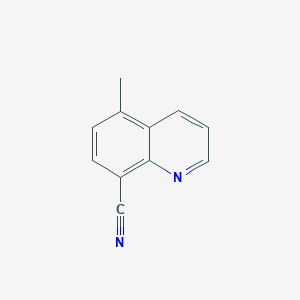
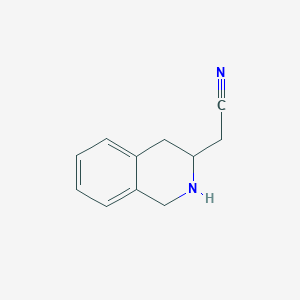
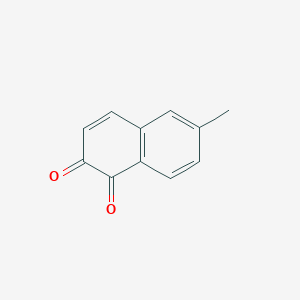
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)
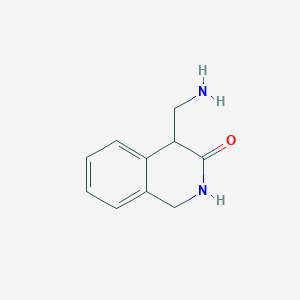
![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)

![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)




